2-[(1E)-{[(Z)-[amino(benzylsulfanyl)methylidene]amino]imino}methyl]phenol hydrochloride
Description
Properties
IUPAC Name |
benzyl N'-[(E)-(2-hydroxyphenyl)methylideneamino]carbamimidothioate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS.ClH/c16-15(20-11-12-6-2-1-3-7-12)18-17-10-13-8-4-5-9-14(13)19;/h1-10,19H,11H2,(H2,16,18);1H/b17-10+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMDTCCLZXDXMJ-LZMXEPDESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=NN=CC2=CC=CC=C2O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CS/C(=N\N=C\C2=CC=CC=C2O)/N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-{[(Z)-[amino(benzylsulfanyl)methylidene]amino]imino}methyl]phenol hydrochloride typically involves the reaction of benzyl mercaptan with an appropriate aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is then hydrolyzed to yield the final product.
Industrial Production Methods
In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pH conditions to ensure high yield and purity. The process may involve the use of catalysts to accelerate the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: : The imine group can be reduced to form an amine.
Substitution: : The benzyl sulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: : Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Quinones, hydroquinones, and other oxidized derivatives.
Reduction: : Amines and related compounds.
Substitution: : Halogenated benzyl sulfanyl compounds and amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its Schiff base structure makes it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used as a probe to study enzyme activities or as a ligand for binding studies. Its ability to form stable complexes with metal ions can be exploited in bioinorganic chemistry.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug design and development.
Industry
In industry, the compound can be used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 2-[(1E)-{[(Z)-[amino(benzylsulfanyl)methylidene]amino]imino}methyl]phenol hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular targets and pathways involved would vary based on the specific application and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
Schiff bases: : Other Schiff bases with different substituents on the phenol or benzyl sulfanyl groups.
Phenolic compounds: : Compounds with similar phenol structures but different functional groups.
Sulfanyl compounds: : Compounds containing sulfanyl groups with different substituents.
Uniqueness
2-[(1E)-{[(Z)-[amino(benzylsulfanyl)methylidene]amino]imino}methyl]phenol hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes with metal ions and its potential use in drug design set it apart from other similar compounds.
Biological Activity
The compound 2-[(1E)-{[(Z)-[amino(benzylsulfanyl)methylidene]amino]imino}methyl]phenol hydrochloride, a derivative of Schiff bases, has garnered attention for its potential biological activities. Schiff bases are known for their diverse pharmacological properties, including antioxidant, antibacterial, and antifungal activities. This article reviews the biological activity of this specific compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular structure of 2-[(1E)-{[(Z)-[amino(benzylsulfanyl)methylidene]amino]imino}methyl]phenol hydrochloride features a phenolic group linked to a complex imine structure, which is crucial for its biological interactions. The presence of the benzylsulfanyl group is particularly noteworthy as it may enhance the compound's lipophilicity and facilitate cellular uptake.
Antioxidant Activity
Research indicates that Schiff bases exhibit significant antioxidant properties. The antioxidant capacity of 2-[(1E)-{[(Z)-[amino(benzylsulfanyl)methylidene]amino]imino}methyl]phenol hydrochloride can be evaluated using various assays, such as the CUPRAC (cupric ion reducing antioxidant capacity) method.
Table 1: Antioxidant Activity Comparison
| Compound | Concentration (µg/ml) | % Inhibition |
|---|---|---|
| Test Compound | 3.125 | 0.28 ± 0.01 |
| 6.25 | 0.46 ± 0.00 | |
| 12.5 | 0.76 ± 0.03 | |
| 25 | 1.55 ± 0.04 | |
| 50 | 2.60 ± 0.14 | |
| 100 | 3.81 ± 0.15 | |
| 200 | 4.33 ± 0.04 | |
| BHT (Control) | - | 9.62 ± 0.87 |
The results show that while the compound exhibits some antioxidant activity, it is significantly less effective than butylated hydroxytoluene (BHT), a standard antioxidant.
Antibacterial and Antifungal Activity
Schiff bases have also been reported to possess antibacterial and antifungal properties due to their ability to chelate metal ions and disrupt microbial cell membranes. Studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans.
Case Study: Antibacterial Efficacy
In a study evaluating the antibacterial effects of related Schiff bases, it was found that compounds with similar structural features to our target compound exhibited minimum inhibitory concentrations (MIC) in the range of 50-100 µg/ml against S. aureus and E. coli . This suggests that our compound may also possess comparable antibacterial activity.
The biological activity of this compound may be attributed to its ability to form coordination complexes with metal ions or interact with biological macromolecules such as proteins and nucleic acids. The imine functional group can participate in hydrogen bonding and π-π interactions, which may enhance its binding affinity to target biomolecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
